Diethyl 2-amino-2-ethylmalonate
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Overview
Description
Diethyl 2-amino-2-ethylmalonate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of malonic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in forming various chemical products, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-2-ethylmalonate can be synthesized through the alkylation of diethyl malonate with ethylamine. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to form the enolate ion, which then reacts with ethylamine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-amino-2-ethylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Malonates: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Chemistry: Diethyl 2-amino-2-ethylmalonate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of amino acids and peptides, which are essential for studying protein functions and interactions .
Medicine: The compound is used in the development of drugs, particularly those targeting metabolic pathways and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism by which diethyl 2-amino-2-ethylmalonate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of suitable reagents and conditions .
Comparison with Similar Compounds
Diethyl malonate: A precursor to diethyl 2-amino-2-ethylmalonate, used in similar synthetic applications.
Diethyl 2-ethylmalonate: Lacks the amino group, making it less versatile in certain reactions.
Diethyl 2-amino-2-methylmalonate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various research applications .
Biological Activity
Diethyl 2-amino-2-ethylmalonate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a malonate derivative characterized by the presence of an amino group and ethyl substituents. Its molecular formula is C8H15NO4, and it features a central malonate structure that contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor in various enzymatic reactions. Research indicates that its malonate structure allows it to participate in Michael addition reactions, facilitating the formation of more complex molecules with potential biological efficacy .
Enzymatic Interactions
- Ethylmalonyl-CoA Decarboxylase : Studies have shown that malonate derivatives can interact with enzymes involved in fatty acid metabolism. Ethylmalonyl-CoA decarboxylase has been identified as a significant enzyme in this pathway, which may influence the metabolism of this compound .
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound derivatives. For instance, compounds derived from this structure exhibited promising antifungal activity against Fusarium oxysporum, with IC50 values ranging from 0.013 µM to 35 µM . This suggests that modifications to the basic structure can enhance antifungal properties.
Table 1: Antifungal Activity of this compound Derivatives
Compound | IC50 (µM) | Activity Type |
---|---|---|
Diethyl 2-(phenylamino)methylene malonate | <0.013 | Fungicidal |
Diethyl 2-(cyclohexylamino)methylene malonate | 35 | Fungistatic |
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. The compound showed significant growth inhibition in HeLa and MCF-7 cells, indicating potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 1: Antifungal Efficacy Against Fusarium oxysporum
A recent study evaluated the antifungal efficacy of various diethyl malonate derivatives against Fusarium oxysporum. The results indicated that certain modifications to the amino group significantly enhanced antifungal activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Study 2: Anticancer Potential
In another investigation, this compound was tested for cytotoxic effects against breast cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
diethyl 2-amino-2-ethylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYAVNOAWJHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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